Equol

Description

Equol has been used in trials studying the treatment of Breast Cancer.

Equol has been reported in Punica granatum with data available.

S-equol is an orally bioavailable, non-steroidal estrogen naturally produced by the metabolism of the isoflavonoid daidzein by human intestinal microflora, with potential chemoprotective and estrogen receptor (ER) modulating activities. S-equol preferentially binds to and activates the beta isoform of ER in certain target tissues, while having an antagonistic effect in other tissues. This modulates the expression of ER-responsive genes in a tissue-specific manner. This agent may increase bone mineral density, affect vasomotor symptoms, and may decrease the proliferation rate of susceptible cancer cells. In addition, this agent interferes with the activity of enzymes involved in steroid biosynthesis. S-equol inhibits dihydrotestosterone (DHT) production and may inhibit the proliferation of androgen-driven prostate cancer. S-equol is the biologically active enantiomer while R-equol is essentially inactive and has a weak affinity for alpha-ER.

AUS-131 is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 4 investigational indications.

Equol is a metabolite of daidzein, a phytoestrogen common in the human diet and abundant in soy. Intestinal bacteria in humans can reduce daidzein to equol, and can be found in normal human urine. The clinical effectiveness of soy isoflavones may be a function of the ability to biotransform soy isoflavones to the more potent estrogenic metabolite, equol, which may enhance the actions of soy isoflavones, owing to its greater affinity for estrogen receptors, unique antiandrogenic properties, and superior antioxidant activity. However, not all individuals consuming daidzein produce equol. Only approximately one-third to one-half of the population is able to metabolize daidzein to equol. This high variability in equol production is presumably attributable to interindividual differences in the composition of the intestinal microflora, which may play an important role in the mechanisms of action of isoflavones. (A3188, A3189).

A non-steroidal ESTROGEN generated when soybean products are metabolized by certain bacteria in the intestines.

Properties

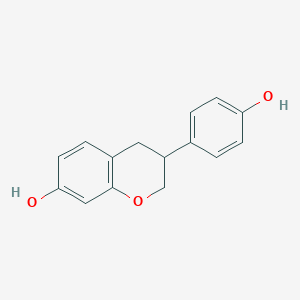

IUPAC Name |

(3S)-3-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c16-13-4-1-10(2-5-13)12-7-11-3-6-14(17)8-15(11)18-9-12/h1-6,8,12,16-17H,7,9H2/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADFCQWZHKCXPAJ-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(COC2=C1C=CC(=C2)O)C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](COC2=C1C=CC(=C2)O)C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0022309 | |

| Record name | (-)-(S)-Equol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Equol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002209 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

531-95-3 | |

| Record name | Equol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=531-95-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Equol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000531953 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Equol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11674 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (-)-(S)-Equol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-3,4-dihydro-3-(4-hydroxyphenyl)-2H-1-benzopyran-7-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.749 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EQUOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2T6D2HPX7Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Equol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002209 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

189.5 °C | |

| Record name | Equol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002209 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Genesis of a Key Metabolite: A Technical Guide to the History and Discovery of Equol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Equol, a non-steroidal isoflavandiol, stands out as a pivotal metabolite of the soy isoflavone daidzein. Its significance lies in its superior bioavailability and estrogenic activity compared to its precursor, making it a molecule of intense interest in pharmacology and nutritional science. The ability to produce equol is not universal, depending entirely on the presence of specific intestinal microflora. This has led to the classification of individuals into "equol producers" and "non-producers," a distinction with profound implications for the health benefits derived from soy consumption. This technical guide provides a comprehensive overview of the historical milestones, key experimental findings, and methodologies that have shaped our understanding of equol.

A Historical Timeline of Discovery

The journey to understanding equol as a daidzein metabolite has been a multi-decade endeavor, building upon discoveries in veterinary science, endocrinology, and microbiology.

-

1932: The Initial Isolation The story of equol begins not in the context of soy, but in the study of equine endocrinology. In 1932, Marrian and Haslewood first isolated a novel phenolic compound from the urine of pregnant mares.[1][2][3][4][5][6][7][8] They named it "equol," a nod to its equine origin.[1][2] At the time, its biological significance and dietary origin were unknown.

-

1980s: The Link to Soy and Human Metabolism For several decades, equol remained a relatively obscure compound. The crucial connection to diet was forged in the early 1980s through animal studies. Feeding rats a diet rich in soy protein led to a significant increase in the urinary excretion of equol, establishing the soy isoflavone daidzein as its precursor.[1][2][4] This was a landmark finding that shifted the focus of equol research to nutrition and gut microbiology.

Shortly after, in 1982, Axelson and colleagues reported the first identification of equol in human urine.[9][10][11][12][13][14] This discovery was pivotal, as it demonstrated that the metabolic conversion of daidzein to equol was not limited to animals but was a part of human physiology, albeit a variable one. The term "equol-producers" was subsequently coined to describe individuals who could efficiently metabolize daidzein.[4]

-

The Role of Gut Microbiota The variability in equol production among individuals pointed towards a microbial role. Seminal experiments in the 1980s confirmed this hypothesis. In vitro incubation of daidzein with human fecal flora from equol-producing individuals resulted in the formation of equol, while flora from non-producers did not yield the metabolite.[4] This unequivocally established the gut microbiome as the sole source of equol production in humans.

Quantitative Data Summary

The following tables summarize key quantitative data from foundational and subsequent studies on equol, providing a comparative look at its biological activity and production.

Table 1: Estrogen Receptor Binding Affinity

| Compound | Estrogen Receptor Subtype | Binding Affinity (Ki) | Reference(s) |

| S-Equol | ERβ | 16 nM | [3] |

| ERβ | 0.73 nmol/L | [15][16][17] | |

| R-Equol | ERα | 50 nM | [3] |

| Daidzein | ERα & ERβ | Lower affinity than equol | [3] |

| Genistein | ERβ | 6.7 nM | [3] |

Table 2: Pharmacokinetic Properties of S-Equol

| Parameter | Value | Condition | Reference(s) |

| Tmax (Time to Peak Plasma Concentration) | 1.5 - 3 hours | Single oral dose | [1] |

| Bioavailability | High, greater than daidzein | Oral administration | [9] |

| Clearance Rate | Slower than daidzein | Oral administration | [9] |

| Urinary Excretion | Up to 100% of oral dose | Oral administration | [9] |

Table 3: Urinary Concentrations in Equol Producer Status Determination

| Population | Equol Producer Prevalence | Urinary log10(Equol/Daidzein) Cutoff | Reference(s) |

| Western Adults | 25% - 30% | > -1.75 | [4][11] |

| Vegetarians | 59% | > -1.75 | [11] |

| Japanese Adults | 50% - 60% | > -1.75 | [4] |

| Japanese Men and Women | 42% | ≥ -1.42 | [7][17] |

Key Experimental Protocols

The following sections detail the methodologies for seminal experiments in equol research, providing a framework for understanding how our knowledge of this metabolite was acquired.

Determination of Equol Producer Status

This protocol is a standardized method to classify individuals based on their ability to produce equol following a soy challenge.

Objective: To determine if an individual is an "equol producer" or "non-producer."

Methodology:

-

Dietary Restriction: Participants are instructed to avoid soy-containing foods for a specified period (e.g., 48-72 hours) prior to the challenge to establish a baseline.

-

Soy Challenge: Participants consume a standardized amount of soy, typically in the form of soy milk (e.g., two 250 mL servings per day) or a textured vegetable protein meal, for 3 consecutive days.[4][11]

-

Urine Collection: A 24-hour urine sample is collected on the fourth day.[4] Alternatively, a spot urine sample can be used.[16]

-

Sample Preparation: An aliquot of the urine sample is treated with β-glucuronidase and sulfatase to deconjugate the isoflavones.

-

Extraction: The deconjugated isoflavones are extracted from the urine using solid-phase extraction (SPE).

-

Quantification: The concentrations of daidzein and S-equol in the extracted sample are quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[7][12][13]

-

Data Analysis: The ratio of the urinary concentration of S-equol to daidzein is calculated. The logarithm of this ratio is then used to classify the individual. A log10(equol/daidzein) ratio greater than -1.75 is a commonly used threshold to define an equol producer.[11]

In Vitro Anaerobic Incubation of Daidzein with Fecal Bacteria

This protocol is used to demonstrate the conversion of daidzein to equol by the gut microbiota outside of the human body.

Objective: To confirm that intestinal bacteria are responsible for the conversion of daidzein to equol.

Methodology:

-

Fecal Sample Collection: Fresh fecal samples are collected from both known equol producers and non-producers.

-

Preparation of Fecal Slurry: The fecal samples are homogenized in an anaerobic buffer to create a slurry.

-

Incubation Setup: The fecal slurry is incubated with a known concentration of daidzein in an anaerobic chamber at 37°C for a period of up to 5 days.[5] Control incubations without daidzein and without the fecal slurry are also prepared.

-

Time-Course Sampling: Aliquots of the incubation mixture are taken at various time points (e.g., 24, 48, 72 hours).

-

Extraction and Analysis: The samples are centrifuged, and the supernatant is extracted. The concentrations of daidzein and equol are then quantified using HPLC or a similar analytical method.

-

Confirmation of Conversion: The disappearance of daidzein and the appearance of equol over time in the incubations with fecal samples from equol producers confirms the bacterial conversion.

Isolation and Identification of Equol-Producing Bacteria

This protocol outlines the steps to isolate and identify the specific bacterial strains capable of producing equol.

Objective: To isolate and identify the bacterial species responsible for the conversion of daidzein to equol.

Methodology:

-

Enrichment Culture: Fecal samples from equol producers are cultured in a growth medium containing daidzein as the primary substrate. This enriches the population of bacteria that can metabolize daidzein.

-

Isolation of Colonies: The enrichment culture is serially diluted and plated on agar plates. Individual bacterial colonies are then picked and subcultured to obtain pure isolates.

-

Screening for Equol Production: Each pure isolate is grown in a liquid medium containing daidzein. After a suitable incubation period, the culture supernatant is analyzed by HPLC to screen for the presence of equol.

-

Identification of Positive Isolates: Bacterial strains that are confirmed to produce equol are identified using a combination of techniques:

-

Morphological and Biochemical Characterization: Gram staining, cell morphology, and a panel of biochemical tests are performed.

-

16S rRNA Gene Sequencing: The 16S ribosomal RNA gene is amplified by PCR and sequenced. The resulting sequence is then compared to databases of known bacterial sequences for identification.[2]

-

-

Confirmation of Purity and Function: The isolated strain is re-streaked to ensure purity, and its ability to produce equol from daidzein is re-confirmed.

Visualizing the Pathways and Processes

The following diagrams, rendered in DOT language for Graphviz, illustrate the key pathways and experimental workflows discussed in this guide.

Metabolic Pathway of Daidzein to Equol

Caption: The bacterial conversion of daidzein to S-(-)-equol.

Experimental Workflow for Determining Equol Producer Status

Caption: A typical workflow to classify an individual as an equol producer.

Equol's Interaction with Estrogen Receptors and Downstream Signaling

Caption: Simplified signaling pathway of S-Equol via Estrogen Receptor β.

Conclusion

The discovery of equol and the elucidation of its origin as a daidzein metabolite produced by the gut microbiota represent a significant advancement in our understanding of the interplay between diet, the microbiome, and human health. The development of robust experimental protocols to identify equol producers and to study the underlying microbiology has paved the way for more nuanced research into the health effects of soy isoflavones. For researchers and professionals in drug development, a thorough understanding of this history and the associated methodologies is crucial for designing future studies and for the potential development of equol-based therapeutics. The continued exploration of the factors that govern equol production and its precise mechanisms of action holds great promise for personalized nutrition and medicine.

References

- 1. researchgate.net [researchgate.net]

- 2. Equol: History, Chemistry, and Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Equol: history, chemistry, and formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Equol, a new inactive phenol isolated from the ketohydroxyoestrin fraction of mares' urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Equol, a new inactive phenol isolated from the ketohydroxyoestrin fraction of mares' urine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Comparison of blood and urine concentrations of equol by LC‒MS/MS method and factors associated with equol production in 466 Japanese men and women | PLOS One [journals.plos.org]

- 8. uniprot.org [uniprot.org]

- 9. The identification of the weak oestrogen equol [7-hydroxy-3-(4'-hydroxyphenyl)chroman] in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. academic.oup.com [academic.oup.com]

- 12. researchgate.net [researchgate.net]

- 13. uniprot.org [uniprot.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. journals.plos.org [journals.plos.org]

- 17. Biochemical Characterization of a Dihydromethanopterin Reductase Involved in Tetrahydromethanopterin Biosynthesis in Methylobacterium extorquens AM1 - PMC [pmc.ncbi.nlm.nih.gov]

Chemical structure and properties of S-equol vs R-equol

An In-depth Technical Guide to S-Equol versus R-Equol for Researchers and Drug Development Professionals

Introduction

Equol [7-hydroxy-3-(4'-hydroxyphenyl)-chroman] is a non-steroidal estrogenic compound of significant interest in the fields of nutrition, pharmacology, and medicine. It is not found in plants but is a metabolite of the soy isoflavone daidzein, produced by specific intestinal microflora.[1][2] A key feature of the equol molecule is the presence of a chiral carbon at the C-3 position, which gives rise to two distinct stereoisomers: S-equol and R-equol.[1] Notably, the metabolic conversion of daidzein by gut bacteria is stereospecific, exclusively producing the S-(-)-equol enantiomer.[3][4] In contrast, chemical synthesis of equol typically yields a racemic mixture of both S- and R-equol.[4]

This distinction is critical, as the two enantiomers exhibit markedly different biological activities, particularly in their interaction with estrogen receptors (ERs). These differences have profound implications for their potential therapeutic applications, ranging from managing menopausal symptoms to roles in hormone-dependent cancers. This guide provides a detailed comparison of the chemical structure, physicochemical properties, and biological activities of S-equol and R-equol, supplemented with relevant experimental protocols for their synthesis, separation, and evaluation.

Chemical Structure and Stereochemistry

Equol's chirality is central to its biological function. The single asymmetric carbon atom at position C-3 of the chroman ring results in two enantiomers that are non-superimposable mirror images of each other. The naturally produced form is S-equol, also denoted as S-(-)-equol due to its levorotatory optical activity. Its synthetic counterpart is R-equol, or R-(+)-equol, which is dextrorotatory.[5]

Physicochemical and Pharmacokinetic Properties

While enantiomers share many physical properties in an achiral environment, they can differ in their interaction with other chiral molecules, which influences their biological behavior, including pharmacokinetics. Both enantiomers are rapidly absorbed after oral administration.[6][7] However, studies have shown that R-(+)-equol has a higher systemic bioavailability and fractional absorption compared to S-(-)-equol.[6][7] The terminal elimination half-life for both enantiomers is similar, around 7-8 hours.[6][7]

| Property | S-Equol | R-Equol | Racemic (±)-Equol |

| Synonyms | (-)-Equol; 4',7-Isoflavandiol | (+)-Equol | (±)-4',7-Dihydroxyisoflavan |

| Molecular Formula | C₁₅H₁₄O₃ | C₁₅H₁₄O₃ | C₁₅H₁₄O₃ |

| Molecular Weight | 242.27 g/mol | 242.27 g/mol | 242.27 g/mol |

| Melting Point | Not specified | Not specified | 156–156.5 °C |

| Optical Rotation [α] | Negative (-25° in methanol)[5] | Positive (+17° in methanol)[5] | 0° |

| Solubility (Ethanol) | ~20 mg/mL | Not specified | ~20 mg/mL |

| Solubility (DMSO) | ~20 mg/mL | Not specified | ~20 mg/mL |

| t_max (Oral Admin.) | 2–3 hours[6] | 2–3 hours[6] | ~5.75 hours[6] |

| Elimination Half-life | 7–8 hours[7] | 7–8 hours[7] | Not directly comparable |

| Bioavailability | High | Higher than S-equol[7] | Lower than individual enantiomers[7] |

Table 1: Summary of Physicochemical and Pharmacokinetic Properties.

Biological Activity and Mechanism of Action

The most significant difference between S-equol and R-equol lies in their affinity and activity at the two subtypes of estrogen receptors, ERα and ERβ. These receptors mediate the physiological effects of estrogens and have distinct tissue distribution and transcriptional activities.

Estrogen Receptor Binding Affinity

S-equol demonstrates a strong and preferential binding affinity for ERβ, with a reported inhibitory constant (Ki) of approximately 0.73 nM.[3][8] Its affinity for ERα is significantly lower (Ki ≈ 6.41 nM).[9] This makes S-equol a potent and selective ERβ agonist. In contrast, R-equol is a much weaker ligand for both receptors, showing a slight preference for ERα.[2][10] The high affinity of S-equol for ERβ is comparable to that of the potent phytoestrogen genistein.[1][2]

| Compound | ERα Binding Affinity (Ki) | ERβ Binding Affinity (Ki) | Receptor Selectivity (α/β ratio) |

| S-Equol | 6.41 nM[9] | 0.73 nM[3][8] | ~8.8 (Prefers ERβ) |

| R-Equol | 27.38 nM[9] | 15.4 nM[9] | ~0.6 (Slight preference for ERα) |

| Daidzein | Higher than equol isomers[2] | Higher than equol isomers[2] | N/A |

| 17β-Estradiol | ~0.13 nM[9] | ~0.15 nM[9] | ~1 (Non-selective) |

Table 2: Comparative Estrogen Receptor Binding Affinities.

Transcriptional Activation

The differential receptor binding translates into distinct patterns of gene transcription. S-equol and R-equol can induce ER-mediated transactivation in an opposite manner depending on the cellular context, specifically the permissiveness of the cell line for the N-terminal transactivation function (AF-1).[5][11] For instance, in AF-1 permissive cell lines like HepG2, S-equol induces higher ERα transcriptional activation than R-equol.[5] Conversely, in AF-2 permissive cell lines (like HeLa), R-equol is more effective at inducing ERα transactivation.[5] This highlights their nature as Selective Estrogen Receptor Modulators (SERMs), where their activity is tissue- and context-dependent.

Experimental Protocols

This section outlines the methodologies for the synthesis, separation, and biological evaluation of equol enantiomers as cited in the literature.

4.1 Synthesis of Racemic (±)-Equol from Daidzein

Racemic equol is commonly synthesized from its precursor, daidzein, via catalytic hydrogenation.[4][5]

-

Principle: This reaction reduces the double bond in the heterocyclic C-ring of daidzein, creating the chroman structure of equol. The lack of a chiral catalyst results in a 50:50 mixture of the S and R enantiomers.

-

Protocol Outline:

-

Reactants: Daidzein is dissolved in a suitable solvent, typically 95% ethanol.[5]

-

Catalyst: A palladium-on-charcoal catalyst (e.g., 10% Pd/C) is added to the solution.[5]

-

Reaction: The mixture is placed under a hydrogen atmosphere at room temperature and atmospheric pressure and stirred for an extended period (e.g., 24 hours).[5]

-

Work-up: The catalyst is removed by filtration (e.g., through Celite). The solvent is evaporated under reduced pressure.

-

Purification: The crude product is purified by recrystallization from a solvent system like ethanol/water to yield (±)-equol as white crystals.

-

4.2 Chiral Separation of S- and R-Equol

The resolution of racemic equol into its individual enantiomers is achieved using chiral High-Performance Liquid Chromatography (HPLC).[2][5][12]

-

Principle: A chiral stationary phase (CSP) is used, which contains a single enantiomer of a chiral molecule. The equol enantiomers interact differently with the CSP, forming transient diastereomeric complexes with different stabilities. This leads to different retention times, allowing for their separation.

-

Protocol Outline:

-

Column: A chiral column is employed, such as Daicel Chiralcel OJ-H or Chiralpak® IA.[5][12]

-

Mobile Phase: A non-polar mobile phase is typically used. A common system is a mixture of n-hexane and isopropanol (e.g., 75:25 v/v).[12] Modifiers like trifluoroacetic acid (TFA) may be added to improve peak shape.[5]

-

Flow Rate: A standard analytical flow rate is used (e.g., 1.0 mL/min).[12]

-

Detection: Elution is monitored using a UV detector, typically at a wavelength of 280 nm.[12]

-

Elution Order: The elution order depends on the specific column and mobile phase used. For example, with a Chiralcel OJ-H column, the S-enantiomer may elute before the R-enantiomer.[12]

-

Confirmation: The identity of the separated peaks is confirmed by measuring their specific optical rotation (polarimetry) and comparing the values to known standards.[5]

-

References

- 1. researchgate.net [researchgate.net]

- 2. Equol, a natural estrogenic metabolite from soy isoflavones: convenient preparation and resolution of R- and S-equols and their differing binding and biological activity through estrogen receptors alpha and beta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. S-equol, a potent ligand for estrogen receptor beta, is the exclusive enantiomeric form of the soy isoflavone metabolite produced by human intestinal bacterial flora - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Equol: History, Chemistry, and Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comparative Effects of R- and S-equol and Implication of Transactivation Functions (AF-1 and AF-2) in Estrogen Receptor-Induced Transcriptional Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The pharmacokinetic behavior of the soy isoflavone metabolite S-(−)equol and its diastereoisomer R-(+)equol in healthy adults determined by using stable-isotope-labeled tracers1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The pharmacokinetic behavior of the soy isoflavone metabolite S-(-)equol and its diastereoisomer R-(+)equol in healthy adults determined by using stable-isotope-labeled tracers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Potentiation of Brain Mitochondrial Function by S-equol and R/S-equol Estrogen Receptor β Selective PhytoSERM Treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Comparative effects of R- and S-equol and implication of transactivation functions (AF-1 and AF-2) in estrogen receptor-induced transcriptional activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Enantiometric separation of equol with chiral stationary phase in...: Ingenta Connect [ingentaconnect.com]

The Intricate Dance of Gut Microbiota and Daidzein: A Technical Guide to Equol Biotransformation

For Researchers, Scientists, and Drug Development Professionals

The conversion of the soy isoflavone daidzein to the more bioactive metabolite, (S)-equol, is a fascinating and clinically significant example of host-microbe co-metabolism. This biotransformation, entirely dependent on the presence of specific gut bacteria, is a key determinant of the physiological effects of soy consumption, with implications for hormonal health, cancer prevention, and cardiovascular well-being. This in-depth technical guide provides a comprehensive overview of the core aspects of daidzein-to-equol biotransformation, including the key microbial players, enzymatic pathways, influential factors, and the downstream signaling cascades modulated by these compounds. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this promising field.

The Microbial Architects of Equol Production

The ability to produce equol is not universal; only 25-50% of the Western population and 50-60% of the Asian population harbor the necessary gut bacteria.[1][2] These "equol producers" possess a distinct microbial consortium capable of this multi-step biotransformation. While a definitive list of all equol-producing species is still under investigation, several key bacteria have been identified.

Table 1: Key Bacterial Species Involved in Daidzein to Equol Biotransformation

| Bacterial Species | Role in Biotransformation | Reference |

| Adlercreutzia equolifaciens | Complete conversion of daidzein to equol. | [1] |

| Asaccharobacter celatus | Complete conversion of daidzein to equol. | [1] |

| Slackia isoflavoniconvertens | Complete conversion of daidzein to equol. | [1] |

| Slackia equolifaciens | Complete conversion of daidzein to equol. | [1] |

| Lactococcus garvieae | Complete conversion of daidzein to equol. | [1] |

| Bifidobacterium spp. | May be involved in the initial deglycosylation of daidzin to daidzein. | [1] |

| Lactobacillus spp. | Some strains convert daidzein to dihydrodaidzein. | [1] |

| Eggerthella spp. | Some strains convert dihydrodaidzein to equol. | [1] |

It is important to note that in some instances, the complete conversion of daidzein to equol is a synergistic effort between different bacterial species. For example, some Lactobacillus species can convert daidzein to dihydrodaidzein, which is then further metabolized to equol by certain Eggerthella species.[1]

The Enzymatic Pathway: A Stepwise Reduction

The biotransformation of daidzein to (S)-equol is a reductive pathway involving a series of enzymatic reactions catalyzed by bacterial enzymes. The key intermediates in this pathway are dihydrodaidzein and tetrahydrodaidzein.[1]

The genes encoding these crucial reductase enzymes have been identified in several equol-producing bacteria, often organized in a gene cluster.[1]

Quantitative Insights into Daidzein Biotransformation

The efficiency of daidzein conversion to equol can vary significantly depending on the bacterial species, environmental conditions, and the initial substrate concentration.

Table 2: In Vitro Daidzein to Equol Conversion Data

| Bacterial Strain/Culture | Initial Daidzein Concentration | Incubation Time (hours) | Equol Yield | Reference |

| Slackia isoflavoniconvertens | 80 µM | 10 | High conversion | [3] |

| Mixed fecal culture (equol producer) | Not specified | 24-48 | Variable | [4] |

| Lactococcus garvieae | Not specified | Stationary phase | Complete conversion | [5] |

| Engineered E. coli | 1.5 mM | 1.5 | 90.25% | [6] |

Table 3: Typical Concentrations in Experimental Settings

| Analyte | Matrix | Concentration Range | Reference |

| Daidzein | Cell Culture Media | 0.5 - 10 µM | [7] |

| Equol | Cell Culture Media | 0.1 - 20 µM | [8][9] |

| Daidzein | Human Urine (post-soy challenge) | 539 - 26,834 nmol/L | [2] |

| Equol | Human Urine (equol producers, post-soy challenge) | 16 - 12,574 nmol/L | [2] |

| Daidzein | Human Serum (post-soy challenge) | 16 - 1401 nmol/L | [2] |

| Equol | Human Serum (equol producers, post-soy challenge) | 10.3 - 139 nmol/L | [2] |

Experimental Protocols

Isolation and Identification of Equol-Producing Bacteria from Human Feces

This protocol outlines a general procedure for the enrichment, isolation, and identification of bacteria capable of converting daidzein to equol from human fecal samples.

Methodology:

-

Fecal Sample Collection and Preparation:

-

Collect fresh fecal samples from healthy human donors.

-

Immediately transfer the samples into an anaerobic chamber.

-

Homogenize a portion of the fecal sample (e.g., 1 g) in a pre-reduced anaerobic dilution buffer (e.g., phosphate-buffered saline with cysteine-HCl).

-

-

Enrichment Culture:

-

Inoculate the fecal homogenate into a suitable anaerobic broth medium (e.g., Brain Heart Infusion (BHI) or Gifu Anaerobic Medium (GAM)) supplemented with daidzein (e.g., 50-100 µM).

-

Incubate anaerobically at 37°C for 48-72 hours.

-

-

Isolation of Pure Cultures:

-

Perform serial dilutions of the enrichment culture in anaerobic dilution buffer.

-

Plate the dilutions onto solid agar medium (e.g., BHI or GAM agar) using the roll-tube technique or plating within an anaerobic chamber.[10]

-

Incubate the plates anaerobically at 37°C until colonies are visible (typically 48-72 hours).

-

Pick individual colonies and subculture them in the corresponding liquid medium to obtain pure cultures.

-

-

Screening for Equol Production:

-

Inoculate each pure isolate into an anaerobic broth containing daidzein.

-

After incubation (e.g., 48 hours), analyze the culture supernatant for the presence of equol using HPLC or LC-MS/MS.

-

-

Identification of Equol-Producing Strains:

-

For the isolates that test positive for equol production, extract genomic DNA.

-

Amplify the 16S rRNA gene using universal bacterial primers.

-

Sequence the PCR product and compare the sequence to a database (e.g., NCBI BLAST, RDP) for bacterial identification.[11]

-

In Vitro Anaerobic Fermentation of Daidzein

This protocol describes an in vitro model to study the conversion of daidzein to equol by a pure bacterial culture or a mixed fecal microbiota.

Methodology:

-

Preparation of Media and Substrate:

-

Prepare a suitable anaerobic fermentation medium (e.g., BHI, GAM, or a defined minimal medium).

-

Prepare a stock solution of daidzein in a suitable solvent (e.g., DMSO or ethanol).

-

-

Inoculation and Fermentation:

-

In an anaerobic chamber, dispense the fermentation medium into sterile tubes or vials.

-

Add the daidzein stock solution to the desired final concentration (e.g., 50-100 µM).

-

Inoculate the medium with the bacterial culture of interest (a pure strain or a fecal slurry).

-

Seal the tubes/vials and incubate at 37°C.

-

-

Sampling and Analysis:

-

At various time points (e.g., 0, 12, 24, 48 hours), aseptically remove an aliquot of the culture.

-

Centrifuge the aliquot to pellet the bacterial cells.

-

Collect the supernatant for analysis of daidzein and its metabolites (dihydrodaidzein, equol) by HPLC or LC-MS/MS.

-

Quantification of Daidzein and Equol by LC-MS/MS

This protocol provides a general framework for the sensitive and specific quantification of daidzein and equol in biological matrices such as urine or culture supernatant.

Methodology:

-

Sample Preparation (for Urine):

-

To a urine sample, add an internal standard (e.g., deuterated daidzein or equol).

-

Perform enzymatic hydrolysis to deconjugate glucuronidated and sulfated metabolites using β-glucuronidase and sulfatase.[12]

-

Precipitate proteins by adding an organic solvent (e.g., acetonitrile or methanol).

-

Centrifuge to remove the precipitate and transfer the supernatant for analysis.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient elution with water and acetonitrile, both containing a small amount of formic acid or ammonium acetate to improve ionization.[3]

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific precursor-to-product ion transitions for daidzein, equol, and the internal standard are monitored.[6]

-

-

Table 4: Example LC-MS/MS Parameters for Daidzein and Equol Analysis

| Parameter | Daidzein | Equol |

| Precursor Ion (m/z) | 253.1 | 241.1 |

| Product Ion (m/z) | 132.1 | 119.1 |

| Collision Energy (eV) | Optimized for instrument | Optimized for instrument |

| Ionization Mode | Negative ESI | Negative ESI |

Note: Specific parameters will need to be optimized for the instrument in use.

Determination of Equol Producer Status in Humans

This workflow outlines the standard procedure for classifying individuals as equol producers or non-producers.

Methodology:

-

Soy Challenge: Participants consume a standardized amount of a soy product (e.g., soymilk) daily for three consecutive days to ensure adequate substrate for equol production.[2][5]

-

Urine Collection: A 24-hour urine sample is collected on the fourth day.[5]

-

LC-MS/MS Analysis: The concentrations of daidzein and equol in the urine are quantified using a validated LC-MS/MS method.

-

Classification: The log10-transformed ratio of urinary equol to daidzein concentration is calculated. Individuals with a ratio above a certain threshold (typically ranging from -1.75 to -1.42) are classified as equol producers.[2][13][14]

Signaling Pathways Modulated by Daidzein and Equol

Daidzein and, more potently, equol, exert their biological effects by modulating various intracellular signaling pathways. Their structural similarity to estradiol allows them to interact with estrogen receptors, but they also have effects that are independent of these receptors.

Estrogen Receptor (ER) Signaling

Equol exhibits a higher binding affinity for Estrogen Receptor β (ERβ) compared to Estrogen Receptor α (ERα).[1] This selective binding can trigger downstream signaling cascades that influence gene expression related to cell proliferation, apoptosis, and inflammation.

PI3K/Akt and MAPK/ERK Signaling Pathways

Equol has been shown to modulate the PI3K/Akt and MAPK/ERK signaling pathways, which are central to cell survival, proliferation, and apoptosis.[15][16][17] The activation of these pathways by equol can lead to the upregulation of antioxidant defenses and the inhibition of cancer cell growth.

NF-κB Signaling Pathway

Equol can exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[8][18][19] This involves preventing the degradation of IκB, which in turn blocks the nuclear translocation of NF-κB and the subsequent transcription of pro-inflammatory genes.

Conclusion and Future Directions

The biotransformation of daidzein to equol by the gut microbiota represents a critical intersection of diet, microbiology, and human health. Understanding the intricacies of this process at a molecular and physiological level is paramount for the development of personalized nutrition strategies and novel therapeutic interventions. The experimental protocols and quantitative data provided in this guide serve as a foundation for researchers and drug development professionals to further explore this dynamic field. Future research should focus on elucidating the complete spectrum of equol-producing bacteria, the regulatory mechanisms governing the expression of the equol biosynthetic genes, and the complex interplay between diet, the gut microbiome, and the host's ability to produce this beneficial metabolite. Such endeavors will undoubtedly pave the way for harnessing the power of the microbiome to enhance human health.

References

- 1. mdpi.com [mdpi.com]

- 2. Method of defining equol-producer status and its frequency among vegetarians - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Effect of Fermented Soy Beverage on Equol Production by Fecal Microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Urinary equol excretion with a soy challenge: influence of habitual diet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. [Effects of equol on colon cancer cell proliferation] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. academic.oup.com [academic.oup.com]

- 11. researchgate.net [researchgate.net]

- 12. A Simple and Rapid LC-MS/MS Method for Quantification of Total Daidzein, Genistein, and Equol in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Comparison of blood and urine concentrations of equol by LC‒MS/MS method and factors associated with equol production in 466 Japanese men and women | PLOS One [journals.plos.org]

- 14. Optimal cut-off value for equol-producing status in women: The Japan Nurses' Health Study urinary isoflavone concentration survey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Estrogen Receptor and PI3K/Akt Signaling Pathway Involvement in S-(-)Equol-Induced Activation of Nrf2/ARE in Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. journals.plos.org [journals.plos.org]

- 17. Estrogen receptor and PI3K/Akt signaling pathway involvement in S-(-)equol-induced activation of Nrf2/ARE in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Equol, a Dietary Daidzein Gut Metabolite Attenuates Microglial Activation and Potentiates Neuroprotection In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Identification and Characterization of Equol-Producing Bacteria in the Human Intestine

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Equol is a non-steroidal estrogen metabolized from the soy isoflavone daidzein by specific bacteria within the human intestine.[1][2][3] Its superior bioavailability and higher estrogenic and antioxidant activity compared to its precursor have drawn significant attention for its potential health benefits, including mitigating menopause symptoms, reducing the risk of hormone-dependent cancers, and improving cardiovascular health.[2] However, only about 25-60% of the human population hosts the necessary gut microbiota to produce equol, leading to variable responses to soy consumption.[1][4][5][6] This variability underscores the importance of identifying and characterizing the specific bacteria responsible for this biotransformation.

This technical guide provides an in-depth overview of the current knowledge on equol-producing bacteria, detailing the metabolic pathways, experimental protocols for their isolation and identification, and a summary of quantitative data relevant to the field.

The Daidzein-to-Equol Metabolic Pathway

The conversion of daidzein to its more active metabolite, S-equol, is a multi-step process mediated by a series of bacterial reductase enzymes. The primary pathway involves the intermediates dihydrodaidzein (DHD) and tetrahydrodaidzein (THD).[7][8] While some bacteria can perform the entire conversion, others may only carry out specific steps, suggesting a synergistic action within the gut microbiome may be required in some individuals.[2][9]

The key enzymatic steps are:

-

Daidzein Reductase (DZNR): Converts daidzein to dihydrodaidzein.

-

Dihydrodaidzein Racemase (DDRC): Interconverts (R)- and (S)-enantiomers of dihydrodaidzein.[10]

-

Dihydrodaidzein Reductase (DHDR): Converts dihydrodaidzein to tetrahydrodaidzein.

-

Tetrahydrodaidzein Reductase (THDR): Converts tetrahydrodaidzein to S-equol.

Notably, only the S-enantiomer of equol, S-(-)-equol, is produced through this bacterial synthesis and possesses high biological activity.[1][2]

Caption: Figure 1: Bacterial Metabolic Pathway of Daidzein to S-Equol.

Known Equol-Producing Bacteria

A growing number of bacterial species, primarily strict anaerobes from the Coriobacteriaceae family, have been identified as capable of producing equol or its intermediates.[2] Isolation and characterization of these strains are crucial for understanding the microbiology of equol production.

Table 1: Summary of Identified Equol-Producing and Daidzein-Metabolizing Bacteria

| Bacterial Species | Phylum/Family | Conversion Capability | Source of Isolation | Reference(s) |

|---|---|---|---|---|

| Slackia isoflavoniconvertens | Actinobacteria / Coriobacteriaceae | Daidzein → DHD → Equol | Human Feces | [6][10] |

| Slackia equolifaciens | Actinobacteria / Coriobacteriaceae | Daidzein → DHD → Equol | Human Feces | [10][11] |

| Eggerthella sp. YY7918 | Actinobacteria / Coriobacteriaceae | Daidzein → DHD → Equol | Human Feces | [8] |

| Lactococcus garvieae (strain 20-92) | Firmicutes / Streptococcaceae | Daidzein → Equol | Human Feces | [12][13] |

| Asaccharobacter celatus | Firmicutes | Associated with equol production | Human Feces | [6][14] |

| Adlercreutzia equolifaciens | Actinobacteria / Coriobacteriaceae | Daidzein → Equol | Human Feces | [15] |

| Pediococcus pentosaceus (strain CS1) | Firmicutes / Lactobacillaceae | Daidzein → DHD + Equol | Human Feces | [3] |

| Lactobacillus casei/paracasei (strain CS2) | Firmicutes / Lactobacillaceae | Daidzein → DHD + Equol | Human Feces | [3] |

| Lactobacillus sakei/graminis (strain CS3) | Firmicutes / Lactobacillaceae | Daidzein → DHD + Equol | Human Feces | [3] |

| Eggerthella sp. Julong 732 | Actinobacteria / Coriobacteriaceae | DHD → Equol (Requires DHD producer) | Human Feces | [2][9] |

| Lactobacillus sp. Niu-O16 | Firmicutes / Lactobacillaceae | Daidzein → DHD only | Bovine Rumen | [2][9] |

| Clostridium sp. HGH6 | Firmicutes | Daidzein → DHD only | Human Feces |[9] |

Experimental Protocols for Identification

The identification of equol-producing bacteria requires a multi-step approach involving anaerobic culturing, metabolic screening, and molecular identification.

Caption: Figure 2: Workflow for Identifying Equol-Producing Bacteria.

Protocol: Isolation from Fecal Samples

This protocol is adapted from methodologies emphasizing strict anaerobic conditions required for the cultivation of gut microbes.[1][16]

Objective: To isolate individual bacterial colonies from a complex fecal microbiota.

Materials:

-

Fresh fecal sample.

-

Anaerobic transport medium.

-

Anaerobic chamber or gassing manifold with an N₂, CO₂, H₂ gas mix.[16][17]

-

Sterile, pre-reduced phosphate-buffered saline (PBS).

-

Enrichment media: Brain Heart Infusion (BHI) broth, Gifu Anaerobic Medium (GAM), or other specialized media, supplemented with daidzein (e.g., 150-200 µg/mL).[1]

-

Agar-solidified medium for roll-tubes or plates (e.g., M1 agar).[1]

-

Hungate roll-tube apparatus or anaerobic plating equipment.[1][16]

Procedure:

-

Sample Preparation: Within a strict anaerobic environment, suspend a fresh fecal sample (approx. 1g) in 10 mL of pre-reduced, sterile PBS. Homogenize thoroughly.

-

Serial Dilution: Perform a 10-fold serial dilution of the fecal slurry in pre-reduced PBS.

-

Inoculation:

-

Enrichment: Inoculate anaerobic tubes containing daidzein-supplemented enrichment broth with the fecal slurry. Incubate at 37°C for 48-72 hours to enrich for daidzein-metabolizing bacteria.

-

Direct Plating/Roll-Tube: Using the serial dilutions, inoculate agar-solidified medium. For the roll-tube technique, add 0.05-0.1 mL of a dilution into a tube with molten agar medium, then spin the tube to create a thin agar layer on the inner wall.[1]

-

-

Incubation: Incubate plates or roll-tubes under anaerobic conditions at 37°C for 48-72 hours, or until distinct colonies are visible.

-

Colony Picking: Still within the anaerobic chamber, pick single, well-isolated colonies and transfer them to fresh anaerobic broth for pure culture propagation.

Protocol: Confirmation of Equol Production by HPLC

Objective: To quantitatively determine the conversion of daidzein to equol by a bacterial isolate.

Materials:

-

Pure bacterial culture grown to stationary phase.

-

Anaerobic broth supplemented with a known concentration of daidzein (e.g., 200 µg/mL).[1]

-

Diethyl ether or ethyl acetate for extraction.

-

HPLC system with a C18 reverse-phase column.

-

Daidzein and equol analytical standards.

-

Mobile phase (e.g., acetonitrile/water gradient).

Procedure:

-

Incubation: Inoculate the daidzein-supplemented broth with the pure bacterial isolate. Include a sterile medium control (no bacteria). Incubate anaerobically at 37°C for 48-120 hours.[11]

-

Sample Collection: At various time points, aseptically remove an aliquot (e.g., 1 mL) of the culture fluid.

-

Extraction:

-

Centrifuge the aliquot to pellet the bacteria.

-

Transfer the supernatant to a new tube.

-

Perform a liquid-liquid extraction by adding an equal volume of diethyl ether. Vortex vigorously and centrifuge to separate phases.

-

Collect the organic (ether) layer. Repeat the extraction.

-

Combine the ether fractions and evaporate to dryness under a stream of nitrogen.[1]

-

-

Analysis:

-

Re-dissolve the dried extract in a known volume (e.g., 500 µL) of 50% ethanol or mobile phase.[1]

-

Inject a sample (e.g., 20 µL) into the HPLC system.

-

Separate the compounds using a C18 column and an appropriate gradient.

-

Detect daidzein and equol using a UV detector (e.g., at 280 nm).

-

-

Quantification: Compare the peak areas of daidzein and equol in the samples to a standard curve generated with analytical standards to determine their concentrations. The conversion ratio can be calculated as (moles of equol produced) / (initial moles of daidzein).[11]

Protocol: Molecular Identification via 16S rRNA Gene Sequencing

Objective: To identify the bacterial isolate at the genus or species level.[18][19]

Materials:

-

Pure bacterial culture pellet.

-

Genomic DNA extraction kit.

-

Universal 16S rRNA gene primers (e.g., 27F and 1492R).

-

PCR reagents (Taq polymerase, dNTPs, buffer).

-

Thermocycler.

-

Gel electrophoresis equipment.

-

Sanger sequencing service or Next-Generation Sequencing (NGS) platform.

-

Bioinformatics tools (e.g., NCBI BLAST).

Procedure:

-

DNA Extraction: Extract total genomic DNA from a pellet of the pure bacterial culture using a commercial kit according to the manufacturer's instructions.

-

PCR Amplification:

-

Set up a PCR reaction using the extracted DNA as a template and universal 16S rRNA primers.

-

Run the PCR program with appropriate annealing temperatures and extension times to amplify the ~1,500 bp gene fragment.

-

-

Verification: Run the PCR product on an agarose gel to confirm the presence of a single band of the correct size.

-

Sequencing: Purify the PCR product and send it for Sanger sequencing. For more complex community analysis, NGS-based 16S rRNA sequencing can be used.[19][20]

-

Data Analysis:

-

Assemble and edit the resulting sequence to ensure high quality.

-

Use the NCBI BLAST tool (blastn suite) to compare the obtained 16S rRNA gene sequence against a database of known bacterial sequences (e.g., NCBI 16S ribosomal RNA sequences database).

-

An identity match of >99% typically suggests species-level identification, while >97% suggests genus-level identification.[11] Phylogenetic analysis can be performed to determine evolutionary relationships.

-

Quantitative Data on Equol Production

The ability to produce equol varies significantly across global populations and among different bacterial species.

Table 2: Prevalence of the Equol-Producer Phenotype in Adult Populations

| Population | Prevalence of Equol Producers (%) | Method of Determination | Reference(s) |

|---|---|---|---|

| Western (U.S. & Australia) | 25 - 30% | Urinary equol:daidzein ratio | [5] |

| Western Adults | 20 - 35% | General literature review | [4][21] |

| Asian (Japan, China, Korea) | 50 - 70% | General literature review | [5][6] |

| Chinese Adults (Beijing) | 60.4% | Urinary analysis after soy challenge | [4][22] |

| Korean Adults | 70.1% | Serum equol concentration |[21] |

Prevalence is often determined after a soy or isoflavone challenge to maximize detection.

Table 3: Daidzein to Equol Conversion Efficiency by Specific Bacterial Strains

| Bacterial Strain | Daidzein Concentration | Incubation Time (hours) | Conversion Yield/Ratio | Reference(s) |

|---|---|---|---|---|

| Slackia equolifaciens DZE | 150 µM | 24 | 85% yield | [10] |

| Slackia isoflavoniconvertens | 80 µM | 10 | Complete conversion | [10] |

| Slackia sp. Y11 | Not specified | 120 | 56% conversion ratio | [11] |

| Lactococcus 20-92 | Not specified | Post-stationary phase | Confirmed production |[12] |

Conclusion

The identification of equol-producing bacteria is a complex but critical area of microbiome research. It relies on the meticulous application of anaerobic cultivation techniques, followed by robust analytical and molecular methods for confirmation and identification. The protocols and data presented in this guide provide a framework for researchers aiming to isolate novel equol-producing strains, quantify their metabolic capacity, and explore their therapeutic potential. As our understanding of the specific microbial genes and enzymes involved in this pathway deepens, more targeted molecular methods, such as qPCR for reductase genes, will likely become standard for rapidly screening for equol-producing potential in microbial communities.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Equol: A Bacterial Metabolite from The Daidzein Isoflavone and Its Presumed Beneficial Health Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isolation and identification of new bacterial stains producing equol from Pueraria lobata extract fermentation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Prevalence of the Equol-Producer Phenotype and Its Relationship with Dietary Isoflavone and Serum Lipids in Healthy Chinese Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dietary Factors Influence Production of the Soy Isoflavone Metabolite S-(-)Equol in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Daidzein Intake Is Associated with Equol Producing Status through an Increase in the Intestinal Bacteria Responsible for Equol Production - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. jstage.jst.go.jp [jstage.jst.go.jp]

- 9. journals.asm.org [journals.asm.org]

- 10. The Role of Colonic Bacteria in the Metabolism of the Natural Isoflavone Daidzin to Equol - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Isolation and identification of a human intestinal bacterium capable of daidzein conversion - ProQuest [proquest.com]

- 12. Identification of a Newly Isolated Equol-Producing Lactic Acid Bacterium from the Human Feces [jstage.jst.go.jp]

- 13. researchgate.net [researchgate.net]

- 14. Gut microbiota associated with equol production in school-age children - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A Gnotobiotic Mouse Model with Divergent Equol-Producing Phenotypes: Potential for Determining Microbial-Driven Health Impacts of Soy Isoflavone Daidzein [mdpi.com]

- 16. scholars.okstate.edu [scholars.okstate.edu]

- 17. A complex human gut microbiome cultured in an anaerobic intestine-on-a-chip - PMC [pmc.ncbi.nlm.nih.gov]

- 18. 16S rRNA Gene Sequencing for Bacterial Identification in the Diagnostic Laboratory: Pluses, Perils, and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]

- 19. 16S and ITS rRNA Sequencing | Identify bacteria & fungi with NGS [illumina.com]

- 20. How 16S rRNA Can Be Used For Identification of Bacteria | CosmosID [cosmosid.com]

- 21. Epidemiological profiles between equol producers and nonproducers: a genomewide association study of the equol-producing phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Prevalence of the Equol-Producer Phenotype and Its Relationship with Dietary Isoflavone and Serum Lipids in Healthy Chinese Adults [jstage.jst.go.jp]

An In-Depth Technical Guide to the Mechanism of Action of Equol on Estrogen Receptors ERα and ERβ

For Researchers, Scientists, and Drug Development Professionals

Abstract

Equol, a prominent metabolite of the soy isoflavone daidzein, has garnered significant attention for its potent and selective interactions with estrogen receptors (ERs), positioning it as a molecule of interest for therapeutic development. This technical guide provides a comprehensive analysis of the molecular mechanisms underpinning equol's action on ERα and ERβ. It delves into the stereospecific binding affinities, differential receptor activation, and the subsequent downstream signaling cascades. Detailed experimental protocols for key assays are provided, alongside a quantitative summary of interaction data and visual representations of the core signaling pathways and experimental workflows.

Introduction

Equol is a chiral molecule, existing as S-(-)-equol and R-(+)-equol enantiomers. Produced by the gut microbiota from daidzein, only S-(-)-equol is naturally synthesized in humans and exhibits distinct biological activities compared to its R-(+)-enantiomer.[1] Its structural similarity to estradiol allows it to bind to both ERα and ERβ, albeit with different affinities and functional consequences. This dual activity, with a noted preference for ERβ, characterizes equol as a Selective Estrogen Receptor Modulator (SERM), suggesting its potential for tissue-specific estrogenic or anti-estrogenic effects.[2] Understanding the nuanced interactions of equol with ER subtypes is critical for harnessing its therapeutic potential in hormone-dependent conditions.

Quantitative Data Summary

The interaction of equol and its enantiomers with ERα and ERβ has been quantified through various in vitro assays. The following tables summarize the key binding affinity data.

Table 1: Binding Affinity (Ki) of Equol Enantiomers for Estrogen Receptors

| Compound | ERα Ki (nM) | ERβ Ki (nM) | Receptor Preference | Reference |

| S-(-)-Equol | - | 16 | ERβ | [3] |

| R-(+)-Equol | 50 | - | ERα | [3] |

| Racemic Equol | - | - | - | |

| Daidzein | >1000 | >1000 | - | [3] |

| Genistein | - | 6.7 | ERβ | [3] |

Note: A lower Ki value indicates a higher binding affinity.

Mechanism of Action: A Multi-faceted Interaction

Equol's engagement with estrogen receptors initiates a cascade of molecular events, including receptor dimerization, conformational changes, and the recruitment of co-regulator proteins, ultimately leading to the modulation of target gene expression.

Differential Binding and Receptor Activation

S-(-)-equol, the naturally occurring enantiomer, demonstrates a significantly higher binding affinity for ERβ over ERα.[3] Conversely, R-(+)-equol shows a preference for ERα.[3] This stereospecificity in binding is a crucial determinant of their subsequent biological effects.

Upon ligand binding, the estrogen receptor undergoes a conformational change, which is critical for its interaction with co-regulator proteins. Equol acts as an agonist for both ERα and ERβ, inducing transcriptional activity.[4] However, the potency and efficacy of this activation can vary depending on the equol enantiomer, the receptor subtype, and the cellular context.

Role of Activation Functions AF-1 and AF-2

Estrogen receptors possess two key transactivation domains: the ligand-independent Activation Function-1 (AF-1) in the N-terminal domain and the ligand-dependent Activation Function-2 (AF-2) in the C-terminal ligand-binding domain. The transcriptional activity of ERs is a result of the interplay between these two domains.[4][5]

Studies have shown that the enantiomers of equol can differentially utilize these activation functions. For instance, in certain cellular contexts, S-(-)-equol is more potent in inducing ERα transactivation in cell lines where AF-1 is more permissive, while R-(+)-equol is more effective in cells where AF-2 is more permissive.[4] This differential recruitment and utilization of AF-1 and AF-2 contribute to the tissue-specific effects of equol.

Recruitment of Co-regulators

The conformation of the ligand-bound estrogen receptor dictates which co-regulator proteins (co-activators or co-repressors) are recruited to the receptor complex. This recruitment is a pivotal step in determining the transcriptional outcome.

Equol-bound ERα and ERβ can recruit a variety of co-activators, such as those from the steroid receptor coactivator (SRC) family. The specific co-activators recruited can differ between ERα and ERβ, further contributing to the differential gene regulation by equol. For example, some studies suggest that certain xenoestrogens enhance the ability of ERβ, over ERα, to recruit co-activators like TIF2 and SRC-1a.[6][7]

Signaling Pathways and Experimental Workflows

Equol-Mediated Estrogen Receptor Signaling Pathway

The following diagram illustrates the general signaling pathway initiated by equol binding to estrogen receptors.

Caption: Equol-mediated estrogen receptor signaling pathway.

Experimental Workflow: Estrogen Receptor Competitive Binding Assay

This diagram outlines the key steps in a competitive binding assay to determine the binding affinity of equol for estrogen receptors.

Caption: Workflow for an ER competitive binding assay.

Experimental Workflow: Reporter Gene Assay

The following diagram illustrates the workflow for a reporter gene assay to assess the transcriptional activity induced by equol.

Caption: Workflow for an ER reporter gene assay.

Detailed Experimental Protocols

Estrogen Receptor Competitive Binding Assay

This protocol is adapted from established methods for determining the relative binding affinity of a test compound to estrogen receptors.[4]

Materials:

-

Buffer (TEDG): 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol (DTT), 10% glycerol, pH 7.4. DTT should be added just before use.

-

Radiolabeled Ligand: [³H]-17β-estradiol.

-

Unlabeled Competitor: 17β-estradiol (for standard curve).

-

Test Compound: Equol (S- and R-enantiomers).

-

Estrogen Receptor Source: Rat uterine cytosol prepared from ovariectomized rats.

-

Separation Matrix: Hydroxylapatite (HAP) slurry.

-

Wash Buffer: TEDG buffer without glycerol.

-

Scintillation Cocktail.

Procedure:

-

Preparation of Rat Uterine Cytosol:

-

Homogenize uteri from ovariectomized rats in ice-cold TEDG buffer.

-

Centrifuge the homogenate at low speed to pellet nuclei and debris.

-

Ultracentrifuge the supernatant to obtain the cytosol containing the estrogen receptors.

-

Determine the protein concentration of the cytosol.

-

-

Assay Setup:

-

In assay tubes, combine the uterine cytosol (50-100 µg of protein), a fixed concentration of [³H]-17β-estradiol (e.g., 0.5-1.0 nM), and varying concentrations of either unlabeled 17β-estradiol (for the standard curve) or the equol enantiomers.

-

Include tubes for total binding (no competitor) and non-specific binding (excess unlabeled estradiol).

-

The final assay volume is typically 0.5 mL.

-

-

Incubation:

-

Incubate the tubes overnight (16-18 hours) at 4°C.

-

-

Separation of Bound and Free Ligand:

-

Add ice-cold HAP slurry to each tube to adsorb the receptor-ligand complexes.

-

Incubate on ice with intermittent vortexing.

-

Wash the HAP pellet multiple times with cold wash buffer to remove unbound ligand.

-

-

Quantification:

-

Resuspend the final HAP pellet in scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of specific binding for each concentration of the competitor.

-

Plot the percentage of specific binding against the log concentration of the competitor to generate a competition curve.

-

Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radiolabeled ligand).

-

Calculate the relative binding affinity (RBA) compared to 17β-estradiol.

-

Estrogen Receptor Reporter Gene Assay

This protocol outlines a common method for assessing the transcriptional activation of ERα and ERβ by equol.[5][8]

Materials:

-

Cell Line: A suitable mammalian cell line that does not endogenously express ERs (e.g., HEK293T, HeLa, or CHO cells).

-

Expression Plasmids: Plasmids encoding full-length human ERα or ERβ.

-

Reporter Plasmid: A plasmid containing an estrogen response element (ERE) upstream of a reporter gene (e.g., luciferase or β-galactosidase).

-

Transfection Reagent.

-

Cell Culture Medium.

-

Test Compound: Equol (S- and R-enantiomers).

-

Positive Control: 17β-estradiol.

-

Lysis Buffer and Reporter Assay Reagents (e.g., luciferase substrate).

Procedure:

-

Cell Seeding:

-

Seed the cells in multi-well plates at an appropriate density.

-

-

Transfection:

-

Co-transfect the cells with the ER expression plasmid (ERα or ERβ) and the ERE-reporter plasmid using a suitable transfection reagent. A control transfection with an empty expression vector should also be performed.

-

-

Treatment:

-

After the transfection period, replace the medium with fresh medium containing varying concentrations of the equol enantiomers or 17β-estradiol. Include a vehicle control.

-

-

Incubation:

-

Incubate the cells for 24 to 48 hours to allow for receptor activation and reporter gene expression.

-

-

Cell Lysis and Reporter Assay:

-

Wash the cells with PBS and then lyse them using the appropriate lysis buffer.

-

Measure the reporter gene activity (e.g., luminescence for luciferase) according to the manufacturer's instructions.

-

-

Data Analysis:

-

Normalize the reporter activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to the total protein concentration in each well.

-

Plot the normalized reporter activity against the log concentration of the test compound.

-

Determine the EC50 value (the concentration of the compound that produces 50% of the maximal response).

-

Co-activator Recruitment Assay (Fluorescence Resonance Energy Transfer - FRET)

This protocol describes a FRET-based assay to measure the ligand-dependent interaction between an estrogen receptor and a co-activator peptide.[9][10]

Materials:

-

Recombinant ERα or ERβ Ligand Binding Domain (LBD): Often tagged (e.g., with GST or FLAG).

-

Fluorescently Labeled Co-activator Peptide: A peptide containing an LXXLL motif (a common nuclear receptor binding motif) labeled with a fluorescent acceptor (e.g., fluorescein).

-

Time-Resolved FRET (TR-FRET) Donor: An antibody against the ER-LBD tag labeled with a fluorescent donor (e.g., a europium chelate).

-

Assay Buffer.

-

Test Compound: Equol (S- and R-enantiomers).

-

Positive Control: 17β-estradiol.

-

Antagonist Control: e.g., ICI 182,780.

Procedure:

-

Assay Setup:

-

In a microplate, combine the tagged ER-LBD, the fluorescently labeled co-activator peptide, and the TR-FRET donor-labeled antibody in the assay buffer.

-

Add varying concentrations of the equol enantiomers, estradiol, or an antagonist.

-

-

Incubation:

-

Incubate the plate at room temperature for a specified period to allow the components to reach equilibrium.

-

-

FRET Measurement:

-

Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence measurements. The signal is generated when the donor and acceptor fluorophores are brought into close proximity due to the ligand-induced interaction between the ER-LBD and the co-activator peptide.

-

-

Data Analysis:

-

Calculate the FRET ratio (acceptor emission / donor emission).

-

Plot the FRET ratio against the log concentration of the test compound.

-

Determine the EC50 for agonist-induced co-activator recruitment or the IC50 for antagonist-induced inhibition of recruitment.

-

Conclusion

Equol exhibits a complex and stereospecific mechanism of action on estrogen receptors ERα and ERβ. Its preferential binding to and activation of ERβ, particularly by the naturally occurring S-(-)-enantiomer, underscores its potential as a SERM. The differential recruitment of co-regulators and the nuanced interplay of the AF-1 and AF-2 domains further contribute to its tissue-selective activities. The detailed experimental protocols and quantitative data presented in this guide provide a robust framework for researchers and drug development professionals to further investigate and harness the therapeutic promise of equol in managing hormone-related conditions. A thorough understanding of these fundamental mechanisms is paramount for the rational design and development of novel equol-based therapeutics.

References

- 1. S-equol, a potent ligand for estrogen receptor beta, is the exclusive enantiomeric form of the soy isoflavone metabolite produced by human intestinal bacterial flora - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tools.thermofisher.com [tools.thermofisher.com]

- 3. researchgate.net [researchgate.net]

- 4. Comparative Effects of R- and S-equol and Implication of Transactivation Functions (AF-1 and AF-2) in Estrogen Receptor-Induced Transcriptional Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comparative effects of R- and S-equol and implication of transactivation functions (AF-1 and AF-2) in estrogen receptor-induced transcriptional activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. New Fermented Soy Ingredient Containing S-Equol Significantly Reduced Hot Flash Frequency, Journal of Women's Health Reveals - BioSpace [biospace.com]

- 7. ACE trial design: Equol targeting estrogen receptor‐β in vascular and cognitive aging - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Respective contribution exerted by AF-1 and AF-2 transactivation functions in estrogen receptor alpha induced transcriptional activity by isoflavones and equol: consequence on breast cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A homogeneous in vitro functional assay for estrogen receptors: coactivator recruitment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

S-Equol: A Selective Estrogen Receptor Modulator (SERM) - An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-equol, a stereoisomer of equol produced by the intestinal metabolism of the soy isoflavone daidzein, has emerged as a compound of significant interest due to its selective estrogen receptor modulator (SERM) properties. Unlike endogenous estrogens, S-equol exhibits a pronounced binding preference for estrogen receptor beta (ERβ) over estrogen receptor alpha (ERα), suggesting a potential for tissue-specific estrogenic and anti-estrogenic effects. This differential activity profile has prompted extensive research into its therapeutic applications, including the management of menopausal symptoms, prevention of osteoporosis, and its role in hormone-dependent cancers. This technical guide provides a comprehensive overview of the core scientific principles of S-equol as a SERM, detailing its mechanism of action, summarizing key quantitative data from preclinical and clinical studies, and outlining standardized experimental protocols for its evaluation.

Introduction